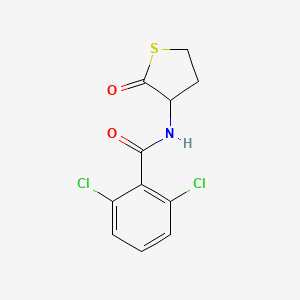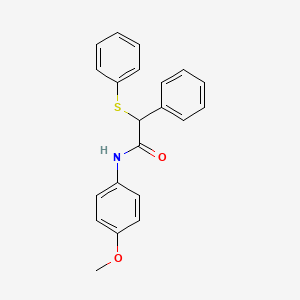![molecular formula C16H15N3O3S3 B4940444 5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ETS and has been found to have a wide range of biochemical and physiological effects. In
科学研究应用
ETS has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that ETS has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. ETS has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In addition to its anti-cancer properties, ETS has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Studies have shown that ETS can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
作用机制
The mechanism of action of ETS is complex and not fully understood. Studies have shown that ETS inhibits the activity of several enzymes and signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. ETS has also been found to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
ETS has a wide range of biochemical and physiological effects. Studies have shown that ETS can induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis. ETS has also been found to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation.
实验室实验的优点和局限性
ETS has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. ETS is also stable and can be stored for long periods of time. However, ETS has some limitations for use in lab experiments. It can be expensive to synthesize and may not be readily available in some labs.
未来方向
There are several future directions for research on ETS. One area of research is in the development of new cancer therapies. Studies have shown that ETS has potent anti-cancer activity, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is in the development of new anti-inflammatory therapies. ETS has been found to reduce inflammation in several animal models of inflammatory diseases, and further research is needed to determine its efficacy in humans. Finally, research is needed to determine the safety and toxicity of ETS in humans, as well as its potential interactions with other drugs.
Conclusion
In conclusion, 5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. ETS has been found to have potent anti-cancer and anti-inflammatory activity, and further research is needed to determine its efficacy in animal models and clinical trials. ETS has several advantages for use in lab experiments, but also has some limitations. Overall, ETS is a promising compound that has the potential to make a significant impact on the fields of cancer research and anti-inflammatory therapy.
合成方法
The synthesis of ETS involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with 4-aminobenzenesulfonyl chloride and 2-aminothiazole in the presence of a base. The resulting compound is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
属性
IUPAC Name |
5-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-2-12-5-8-14(24-12)15(20)18-11-3-6-13(7-4-11)25(21,22)19-16-17-9-10-23-16/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPQWIPKFDIBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B4940366.png)


![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940425.png)
![2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)


![6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)
![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)